molecular formula C8H5FN2O2 B1403108 7-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid CAS No. 1159827-76-5

7-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid

Cat. No. B1403108
M. Wt: 180.14 g/mol
InChI Key: DEZSHNQMIWONQE-UHFFFAOYSA-N
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Description

“7-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid” is a chemical compound with the CAS Number: 1159827-76-5 . It has a molecular weight of 180.14 . The IUPAC name for this compound is 7-fluoroimidazo[1,2-a]pyridine-3-carboxylic acid .


Molecular Structure Analysis

The InChI code for “7-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid” is 1S/C8H5FN2O2/c9-5-1-2-11-6(8(12)13)4-10-7(11)3-5/h1-4H,(H,12,13) . This code provides a textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“7-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid” is a solid at room temperature . The compound should be stored in a refrigerator .

Scientific Research Applications

Optoelectronic Materials
The compound's derivatives have been implicated in the development of novel optoelectronic materials. The review by Lipunova et al. (2018) discusses how the inclusion of pyrimidine and quinazoline fragments into π-extended conjugated systems can be valuable for creating novel materials for organic light-emitting diodes (OLEDs), nonlinear optical materials, and colorimetric pH sensors. These derivatives have shown potential in applications related to photo- and electroluminescence, highlighting their significance in developing luminescent small molecules and chelate compounds (Lipunova et al., 2018).

Biological Significance and Optical Sensors
Compounds containing 7-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid structures have been identified for their role in forming optical sensors due to their ability to form both coordination and hydrogen bonds, making them suitable as sensing probes. The review by Jindal and Kaur (2021) covers various pyrimidine-based optical sensors and acknowledges their biological and medicinal applications, indicating the versatility of these compounds in sensor technology and potential therapeutic uses (Jindal & Kaur, 2021).

Synthetic and Medicinal Aspects
Cherukupalli et al. (2017) discuss the synthetic strategies and significant biological properties, including structure-activity relationship studies, of pyrazolo[1,5-a]pyrimidine derivatives. The review underscores the medicinal potential of these compounds in various therapeutic areas, such as anticancer and anti-infectious agents, highlighting the broad applicability of this scaffold in drug discovery (Cherukupalli et al., 2017).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P305, P338, P351, which advise avoiding breathing dust/fume/gas/mist/vapours/spray and, if in eyes, rinsing cautiously with water for several minutes .

properties

IUPAC Name

7-fluoroimidazo[1,2-a]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O2/c9-5-1-2-11-6(8(12)13)4-10-7(11)3-5/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEZSHNQMIWONQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC=C2C(=O)O)C=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid

Synthesis routes and methods

Procedure details

Ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate (8 g; 44.4 mmol) was mixed with tetrahydrofuran (225 mL), ethanol (110 mL) and water (55 mL). Lithium hydroxide monohydrate (0.962 g; 22.9 mmol) was added. The mixture was stirred at ambient temperature overnight. The mixture concentrated under reduced pressure to remove tetrahydrofuran and ethanol. 2 N hydrochloric acid was added to aqueous mixture to adjust to pH 3. A white precipitate formed and was filtered off with drying under high vacuum overnight to give 7-fluoroimidazo[1,2-a]pyridine-3-carboxylic acid as a white solid (6.3 g).
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
225 mL
Type
reactant
Reaction Step One
Quantity
110 mL
Type
reactant
Reaction Step One
Name
Quantity
55 mL
Type
solvent
Reaction Step One
Quantity
0.962 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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